Dde-D-赖氨酸(Fmoc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

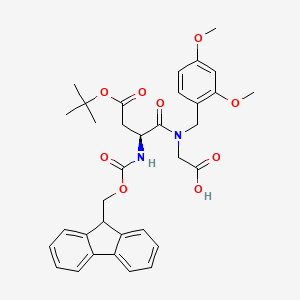

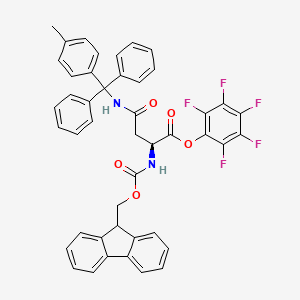

Dde-D-Lys(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a modified amino acid that is commonly used in peptide synthesis. The compound has a unique structure that makes it an ideal candidate for use in the development of new drugs and treatments. In

科学研究应用

微波辅助合成荧光素标记肽:Dde-D-赖氨酸(Fmoc)-OH 用于荧光素标记肽的有效、自动和微波辅助 Fmoc 固相合成。该方法为制备各种荧光标记糖肽提供了一个稳健的平台,可用于生物学评估 (Kowalczyk 等,2009)。

标记肽的合成:它用于合成生物素标记肽,这有利于肽运输、结合研究、底物特异性和受体交联等研究。利用 this compound 的策略允许掺入各种标记,包括 FRET 中使用的荧光素、丹磺酰基团和荧光团 (Bibbs 等,2000)。

支链磷酸肽的合成:在支链肽的合成中,this compound 用于引入支点,以允许配体的正确取向,特别是在靶向特定蛋白质结构域时 (Xu 等,2004)。

肽核酸 FRET 探针的合成:这种化学物质对于设计正交保护的肽核酸 (PNA) 构建模块至关重要,从而能够将报告基团后合成地连接到 PNA 以检测靶 DNA 序列 (Oquare 和 Taylor,2008)。

癌症疫苗的开发:它有助于合成荧光标记的糖肽,这些糖肽作为癌症疫苗开发中的免疫学探针很有价值 (Lee 等,2010)。

聚胺氨基酸残基的合成:this compound 用于合成聚胺基氨基酸,然后将其掺入肽中以用于治疗应用,例如改善神经缩氨酸类似物中的镇痛作用 (Zhang 等,2009)。

多抗原肽的合成:它用于合成多抗原肽 (MAP),它们是有效的免疫原,可用于检测 ELISA 等检测中的抗原 (Ahlborg,1995)。

作用机制

Target of Action

Dde-D-Lys(Fmoc)-OH is primarily used as an orthogonally protected Lysine building block for solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in the extension and modification of the peptide chain.

Mode of Action

The compound interacts with its targets through a two-step process. First, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain. Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols.

Pharmacokinetics

Its solubility in dmf is a key property that impacts its usability in peptide synthesis.

Result of Action

The molecular and cellular effects of Dde-D-Lys(Fmoc)-OH’s action are dependent on the specific peptide that it helps synthesize. By enabling the synthesis of branched, cyclic, and modified peptides, it contributes to the creation of peptides with diverse structures and functions.

Action Environment

The action, efficacy, and stability of Dde-D-Lys(Fmoc)-OH can be influenced by various environmental factors. For instance, the presence of allyl-based protecting groups requires the inclusion of allyl alcohol in the deprotection solution to prevent reduction of the allyl group. Additionally, the compound is classified as highly hazardous to water, which may have implications for its handling and disposal.

属性

IUPAC Name |

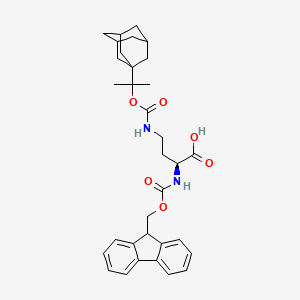

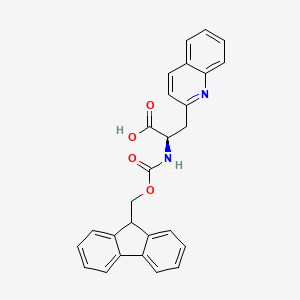

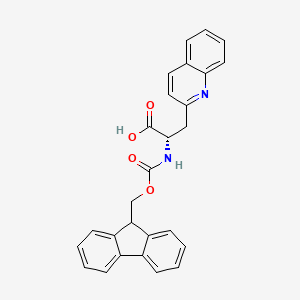

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGADLBSAXYSSH-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)